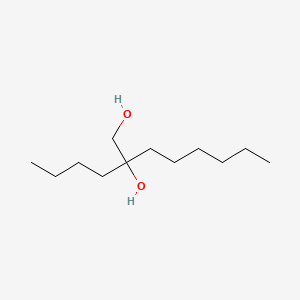
2-Butyloctane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctane-1,2-diol is an organic compound with the molecular formula C12H26O2. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes a butyl group attached to an octane chain, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyloctane-1,2-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes. This involves the addition of hydroxyl groups to an alkene using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding alkenes or the reduction of diketones. These processes are optimized for high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Butyloctane-1,2-diol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Butyloctane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyloctane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Butyloctane-1,2-diol can be compared with other similar diols, such as:
1,2-Octanediol: Similar in structure but lacks the butyl group, making it less versatile in certain reactions.
1,2-Decanediol: Has a longer carbon chain, which can affect its physical properties and reactivity.
1,2-Hexanediol: Shorter carbon chain, leading to different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications .
Properties
CAS No. |
64310-12-9 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2-butyloctane-1,2-diol |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14,11-13)9-6-4-2/h13-14H,3-11H2,1-2H3 |
InChI Key |
HYPFCMJOKPLBGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)


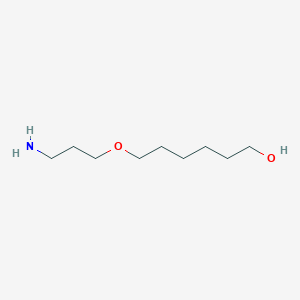
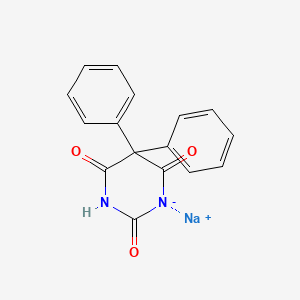
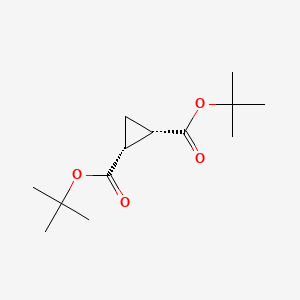
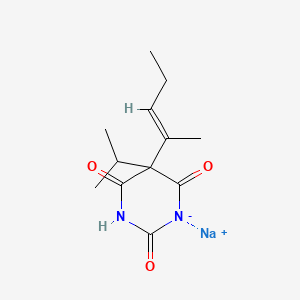
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)


